[1-(3-Fluorobenzoyl)piperidin-3-yl]methanamine
Overview
Description
[1-(3-Fluorobenzoyl)piperidin-3-yl]methanamine is a useful research compound. Its molecular formula is C13H17FN2O and its molecular weight is 236.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Studies have described the synthesis of novel heterocyclic compounds with potential bioactive properties. For example, the preparation of compounds using specific structural modifications to enhance antiproliferative activity demonstrates the versatility of such molecules in drug development (S. Benaka Prasad et al., 2018).
Structural Exploration : Advanced techniques like Hirshfeld surface analysis have been employed to understand the intermolecular interactions and crystal structures of synthesized compounds, providing insights into their stability and potential functionalities (M. Govindhan et al., 2017).
Pharmacological Potential
Antipsychotic Properties : Research into conformationally restricted compounds has shown that modifications to the piperidine moiety can significantly affect their pharmacological profiles, including potential as antipsychotic agents by targeting dopamine and serotonin receptors (E. Raviña et al., 2000).
Antidepressant Activity : The development of novel aryloxyethyl derivatives of as serotonin 5-HT1A receptor-biased agonists shows promise for robust antidepressant-like activity, highlighting the therapeutic potential of such chemical structures (J. Sniecikowska et al., 2019).
Chemical and Biological Interactions
- Molecular Dynamics and Quantum Chemical Studies : Investigations into the corrosion inhibition properties of piperidine derivatives on iron surfaces through quantum chemical calculations and molecular dynamics simulations reveal the multifaceted applications of these compounds beyond pharmacology (S. Kaya et al., 2016).
Mechanism of Action
Target of Action
The primary target of [1-(3-Fluorobenzoyl)piperidin-3-yl]methanamine is Tryptase alpha/beta-1 . Tryptase alpha/beta-1 is a type of protease enzyme that plays a crucial role in immune response, inflammation, and tissue remodeling .
Mode of Action
It is believed to interact with its target, tryptase alpha/beta-1, leading to changes in the enzyme’s activity . This interaction could potentially modulate the immune response and inflammation processes .
Biochemical Pathways
Given its target, it is likely to influence pathways related to immune response and inflammation .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its target, it may modulate immune response and inflammation, potentially leading to changes at the cellular level .
Properties
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-(3-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-12-5-1-4-11(7-12)13(17)16-6-2-3-10(8-15)9-16/h1,4-5,7,10H,2-3,6,8-9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVXGTJJMLWYTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.